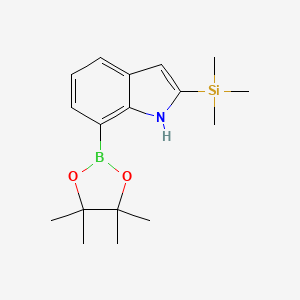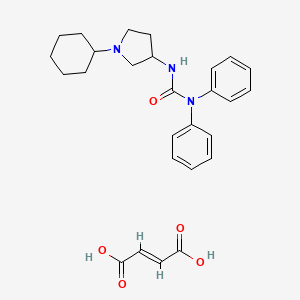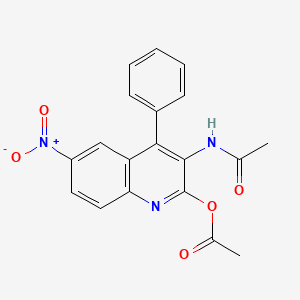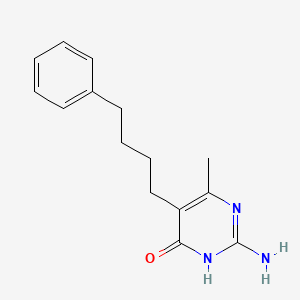![molecular formula C24H21N3 B12906763 Imidazo[1,2-c]quinazoline, 5,6-dihydro-5,5-dimethyl-2,3-diphenyl- CAS No. 673475-80-4](/img/structure/B12906763.png)
Imidazo[1,2-c]quinazoline, 5,6-dihydro-5,5-dimethyl-2,3-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-2,3-diphenyl-5,6-dihydroimidazo[1,2-c]quinazoline is a heterocyclic compound that belongs to the class of imidazoquinazolines This compound is characterized by its unique structure, which includes a fused imidazole and quinazoline ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2,3-diphenyl-5,6-dihydroimidazo[1,2-c]quinazoline typically involves the reaction of 4,5-diphenyl-2-(2-nitrophenyl)imidazole with acetone, induced by a low-valent titanium reagent (TiCl4/Zn) . The reaction conditions are carefully controlled to ensure the formation of the desired product, with the dihydropyrimidine ring being a key intermediate in the process.
Industrial Production Methods
While specific industrial production methods for 5,5-Dimethyl-2,3-diphenyl-5,6-dihydroimidazo[1,2-c]quinazoline are not extensively documented, the synthesis generally follows similar principles as laboratory-scale synthesis. The use of scalable reagents and optimization of reaction conditions are crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dimethyl-2,3-diphenyl-5,6-dihydroimidazo[1,2-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
Aplicaciones Científicas De Investigación
5,5-Dimethyl-2,3-diphenyl-5,6-dihydroimidazo[1,2-c]quinazoline has been explored for its applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound’s unique structure makes it a candidate for materials science applications, including the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-2,3-diphenyl-5,6-dihydroimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating key biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
9-Chloro-2,3-diphenyl-5,6-dihydroimidazo[1,2-c]quinazolin-5-one: This compound shares a similar core structure but includes a chloro substituent, which can influence its chemical properties and biological activity.
2,3,5,6-Tetrahydroimidazo[2,1-b]thiazoles: These compounds have a similar imidazole ring but differ in the fused ring system, leading to different chemical and biological properties.
Uniqueness
5,5-Dimethyl-2,3-diphenyl-5,6-dihydroimidazo[1,2-c]quinazoline is unique due to its specific substitution pattern and fused ring system, which confer distinct chemical reactivity and potential biological activity
Propiedades
Número CAS |
673475-80-4 |
|---|---|
Fórmula molecular |
C24H21N3 |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
5,5-dimethyl-2,3-diphenyl-6H-imidazo[1,2-c]quinazoline |
InChI |
InChI=1S/C24H21N3/c1-24(2)26-20-16-10-9-15-19(20)23-25-21(17-11-5-3-6-12-17)22(27(23)24)18-13-7-4-8-14-18/h3-16,26H,1-2H3 |
Clave InChI |
YCFSEUXVXNKFBF-UHFFFAOYSA-N |
SMILES canónico |
CC1(NC2=CC=CC=C2C3=NC(=C(N31)C4=CC=CC=C4)C5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[[(2S)-2-aminopropanoyl]amino]-2-(5-fluoro-2,4-dioxo-pyrimidin-1-yl)acetic acid](/img/structure/B12906726.png)
![(2R)-3-Methyl-2-[(7H-purin-6-yl)amino]butan-1-ol](/img/structure/B12906734.png)



![4,4'-([2,2'-Bifuran]-5,5'-diyl)bis(N-hydroxybenzimidamide)](/img/structure/B12906752.png)
![5H-Cyclohepta[d]pyrimidine](/img/structure/B12906758.png)

